molecular formula C16H26N2O2 B1666029 Amydricaine CAS No. 963-07-5

Amydricaine

Cat. No.: B1666029
CAS No.: 963-07-5
M. Wt: 278.39 g/mol
InChI Key: VEXNFKCQMGMBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amydricaine Hydrochloride (CAS 631-38-9) is an organic compound with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 314.85 g/mol . Further details regarding its synthesis, mechanism of action, or historical usage are absent in the reviewed literature, highlighting a gap in accessible research.

Properties

CAS No.

963-07-5

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate

InChI

InChI=1S/C16H26N2O2/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14/h7-11H,6,12-13H2,1-5H3

InChI Key

VEXNFKCQMGMBBJ-UHFFFAOYSA-N

SMILES

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1

Appearance

Solid powder

Other CAS No.

963-07-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alypin, Amydricaine, Amydrikain, Benzopropyl, Dimethylaminostovaine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Amydricaine’s properties, two structurally analogous hydrochlorides were selected for comparison: 2-Anhydrotramadol Hydrochloride (CAS 66170-31-8) and Aprindine Hydrochloride (CAS 33237-74-0). These compounds share the hydrochloride salt formulation, a common feature in pharmaceuticals to enhance solubility and bioavailability .

Physicochemical Properties

The table below summarizes key physicochemical parameters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Appearance
This compound Hydrochloride 631-38-9 C₁₃H₂₁ClN₂O₂ 314.85 White solid
2-Anhydrotramadol HCl 66170-31-8 C₁₅H₂₄ClNO·HCl 358.34* White to off-white
Aprindine Hydrochloride 33237-74-0 C₂₂H₃₀N₂·HCl 358.46 White solid

*Calculated based on molecular formula.

Key Observations:

  • Molecular Weight: this compound has the lowest molecular weight (314.85 g/mol), while Aprindine HCl and 2-Anhydrotramadol HCl are heavier (~358 g/mol), likely due to extended alkyl or aromatic chains.
  • Aprindine HCl contains a bicyclic amine structure, characteristic of class Ib antiarrhythmic agents, which block sodium channels . this compound’s structure remains ambiguous, but its formula (C₁₃H₂₁ClN₂O₂) implies a mid-sized molecule with amine and ester/carbamate functional groups.

Functional and Application Differences

  • 2-Anhydrotramadol HCl: Likely retains analgesic properties akin to tramadol but with altered metabolic stability due to structural modifications .
  • Aprindine HCl: Used clinically to treat ventricular arrhythmias, demonstrating the significance of hydrochloride salts in enhancing drug dissolution for rapid action .

Research Findings and Limitations

  • Data Gaps: The provided evidence lacks critical pharmacological parameters (e.g., IC₅₀, solubility, toxicity) for this compound, hindering a robust comparison .
  • Structural Ambiguities: Discrepancies in this compound’s molecular formula (e.g., unclear notation in ) necessitate further validation via spectral data (NMR, MS) or crystallographic studies .
  • Comparative Bioactivity: Without experimental data, inferences about this compound’s efficacy or safety relative to its analogs remain speculative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Amydricaine
Reactant of Route 2
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